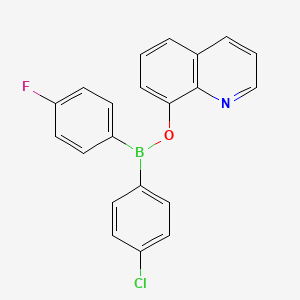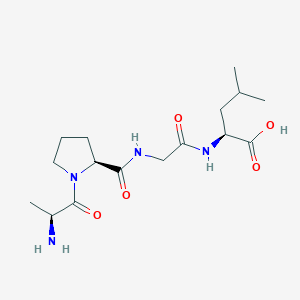![molecular formula C19H13FO2 B14189592 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-69-1](/img/structure/B14189592.png)
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with a fluorophenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the development of light-sensitive coatings and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Industry: Utilized in the production of smart materials and devices that respond to light stimuli.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This photo-induced transformation involves the breaking and forming of chemical bonds within the molecule, which can be harnessed for various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 3,4-Dihydro-2H-pyran derivatives
- Fluorophenyl-substituted thiophenes
Uniqueness
5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique combination of a naphthopyran core and a fluorophenyl group, which imparts distinct photochromic properties. This makes it particularly valuable in applications requiring light-responsive behavior, such as smart coatings and optical devices .
Properties
CAS No. |
923026-69-1 |
|---|---|
Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13FO2/c20-15-7-5-12(6-8-15)18-16-4-2-1-3-13(16)9-14-10-22-11-17(21)19(14)18/h1-9H,10-11H2 |
InChI Key |
CVPJGUXACUUPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)
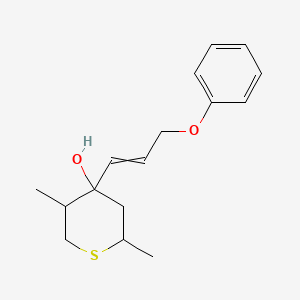
![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
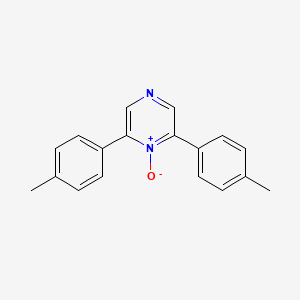
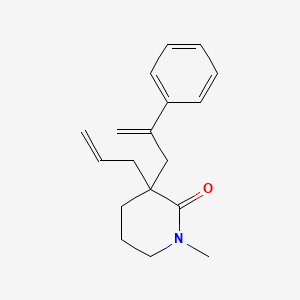
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
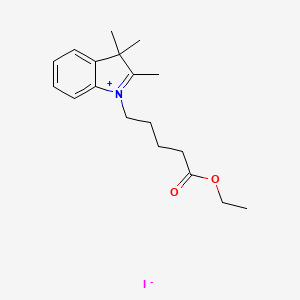
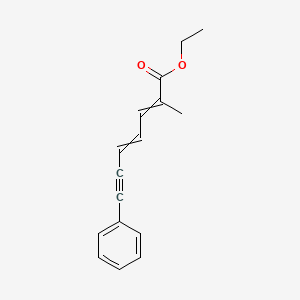
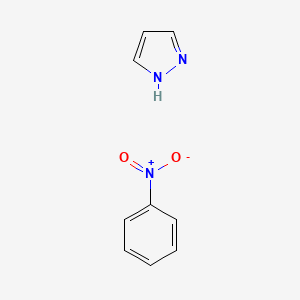
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
